

Prosystemin Gene Expression Analysis: Application Notes and Protocols for qPCR

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Compound of Interest

Compound Name: *prosystemin*

Cat. No.: *B1175159*

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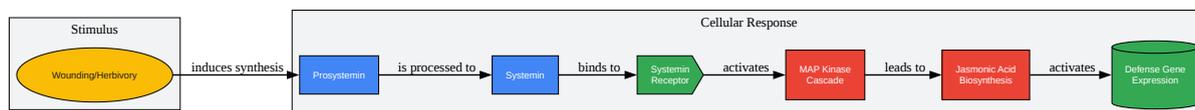
These application notes provide a comprehensive guide to quantifying the expression of the **prosystemin** gene in tomato (*Solanum lycopersicum*) using quantitative real-time PCR (qPCR). This document includes validated primer sets, detailed experimental protocols, and data interpretation guidelines to ensure accurate and reproducible results.

Introduction

Prosystemin is a 200-amino acid precursor protein that is proteolytically cleaved to produce systemin, an 18-amino acid polypeptide hormone involved in the plant's defense response to wounding and herbivory. Upon tissue damage, systemin is released and triggers a systemic signaling cascade, leading to the activation of defense genes, including those encoding proteinase inhibitors. The quantification of **prosystemin** gene expression is crucial for understanding plant defense mechanisms and for the development of novel strategies in crop protection and drug development.

Prosystemin Signaling Pathway

Wounding or herbivore attack initiates the processing of **prosystemin** into systemin. Systemin then binds to a cell surface receptor, activating a signaling cascade that involves a MAP kinase pathway and the production of jasmonic acid. Jasmonic acid, in turn, activates the transcription of various defense-related genes.



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Prosystemin signaling cascade.

Quantitative PCR (qPCR) Primers for Prosystemin Gene Expression

Accurate quantification of **prosystemin** mRNA levels requires highly specific and efficient primers. Below are two validated primer sets for the tomato **prosystemin** gene (NCBI Gene ID: [1](--INVALID-LINK--)).

Table 1: Validated qPCR Primers for Tomato **Prosystemin** Gene

Target Region	Primer Name	Sequence (5' -> 3')	Amplicon Size (bp)
Coding Sequence (CDS)	ProSys-CDS-F	TGGTTGCTTCAGCT	120
	ProSys-CDS-R	AGCATCTGGAGGAG GAAGTG	
3' Untranslated Region (3'-UTR)	ProSys-3UTR-F	GGAGGGTGCACTA	103
	ProSys-3UTR-R	CCTAGCATGTTGTT GCCTTT	

Note: The CDS primers were designed for this application note, while the 3'-UTR primers are adapted from published literature to specifically detect endogenous **prosystemin** transcripts.

Recommended Reference Genes

For accurate normalization of qPCR data, the use of stably expressed reference genes is essential. The following genes have been shown to be suitable for normalization in tomato under various stress conditions. It is recommended to test at least two reference genes for stability in your specific experimental setup.

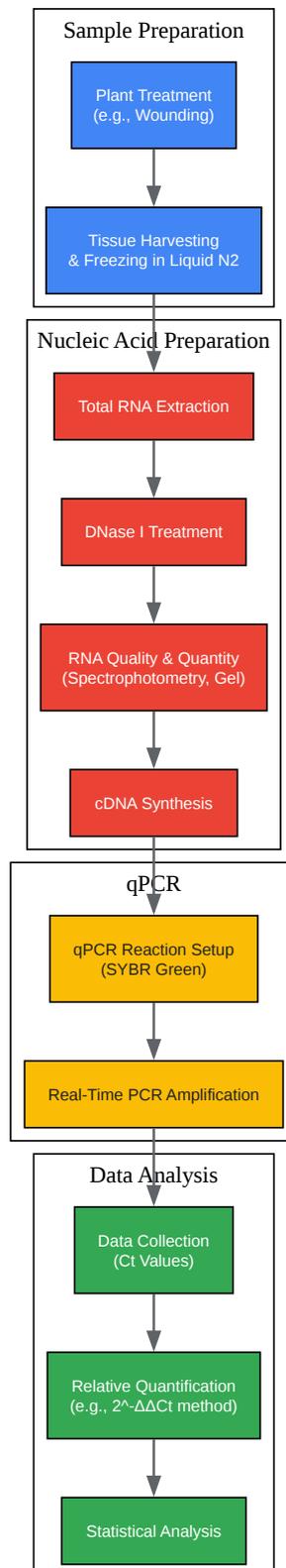
Table 2: Recommended Reference Genes for qPCR in Tomato

Gene Symbol	Gene Name	Forward Primer (5' -> 3')	Reverse Primer (5' -> 3')
ACT	Actin	GAAATAGCATAAGAT GGCAGACG	ATACCCACCATCAC ACCAGTAT
EF1 α	Elongation factor 1-alpha	ATTGGAAACGGATAT GCCCT	TCCTTACCTGAACG CCTGTCA
GAPDH	Glyceraldehyde-3-phosphate dehydrogenase	GGTGCCAAGGCTGT TGTAGT	CCATACCAGGAAAT GAGCTTG
UBI	Ubiquitin	GCAAGACCCTCACT GGTAAG	CATCTCGACCTCCA CCTAGG

Experimental Protocols

This section provides a detailed methodology for the quantification of **prosystemin** gene expression, from RNA extraction to qPCR data analysis.

Experimental Workflow



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Workflow for qPCR analysis.

RNA Extraction from Tomato Leaf Tissue

- Harvest leaf tissue from control and treated tomato plants. Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess the quality and quantity of the RNA using a spectrophotometer (A₂₆₀/A₂₈₀ ratio should be between 1.8 and 2.1) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

cDNA Synthesis

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
- Follow the manufacturer's instructions for the reverse transcription reaction.
- Dilute the resulting cDNA 1:10 with nuclease-free water before use in qPCR.

qPCR Reaction Setup (using SYBR Green)

- Prepare a master mix for each primer set (**prosystemin** and reference genes). For a single 20 µL reaction:
 - 10 µL of 2x SYBR Green qPCR Master Mix
 - 1 µL of Forward Primer (10 µM)
 - 1 µL of Reverse Primer (10 µM)
 - 6 µL of Nuclease-free water
- Aliquot 18 µL of the master mix into each well of a qPCR plate.

- Add 2 μ L of diluted cDNA to the respective wells.
- Include no-template controls (NTC) for each primer set by adding 2 μ L of nuclease-free water instead of cDNA.
- Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

qPCR Cycling Conditions

A typical three-step cycling protocol is as follows:

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	10 min	1
Denaturation	95°C	15 sec	40
Annealing	60°C	30 sec	
Extension	72°C	30 sec	
Melt Curve Analysis	Instrument Default	1	

Note: The annealing temperature may need to be optimized for your specific instrument and primer sets.

Data Presentation and Analysis

The relative expression of the **prosystemin** gene can be calculated using the $2^{-\Delta\Delta C_t}$ method.

Table 3: Example of **Prosystemin** Gene Expression Data in Response to Wounding

Treatment	Biological Replicate	Prosystemin Ct	EF1 α Ct	Δ Ct (Prosystemin - EF1 α)	Average Δ Ct	$\Delta\Delta$ Ct (Δ Ct Treated - Avg Δ Ct Control)	Fold Change (2- $\Delta\Delta$ Ct)
Control	1	28.5	22.1	6.4	6.5	0	1.0
	2	28.8	22.2	6.6			
	3	28.6	22.1	6.5			
Wounded	1	25.1	22.3	2.8	2.9	-3.6	12.1
	2	25.4	22.4	3.0			
	3	25.2	22.3	2.9			

This is example data. Actual Ct values may vary depending on experimental conditions.

Summary of Quantitative Data from Literature

The following table summarizes findings on the relative quantification of **prosystemin** gene expression from published studies.

Table 4: Summary of **Prosystemin** (ProSys) Gene Expression Under Different Conditions

Condition	Plant Tissue	Fold Change in ProSys mRNA (approx.)	Reference
Mechanical Wounding (6 hours)	Leaves	~4-6 fold increase	[2]
Spodoptera littoralis feeding (1 hour)	Leaves	~3-5 fold increase	
Prosystemin Overexpression	Leaves	Constitutively high	
Exogenous Systemin Treatment (3 hours)	Leaves	~2-3 fold increase	[2]

This data demonstrates the inducibility of the **prosystemin** gene in response to biotic stress signals.

Conclusion

This document provides a comprehensive framework for the reliable quantification of **prosystemin** gene expression using qPCR. By following these protocols and utilizing the validated primer sets, researchers can obtain accurate and reproducible data to further investigate the role of the **prosystemin**/systemin signaling pathway in plant defense and its potential applications in agriculture and drug development.

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References

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